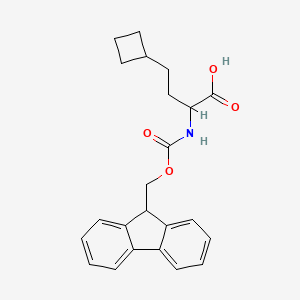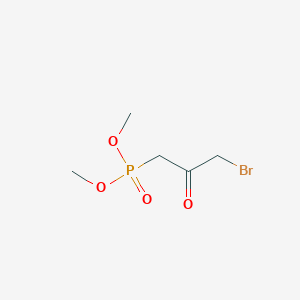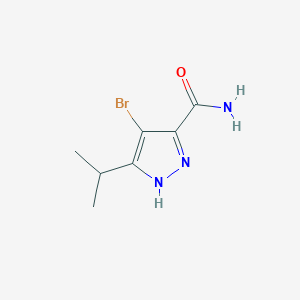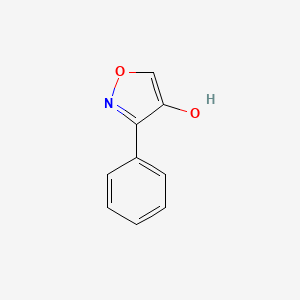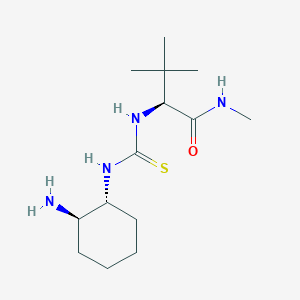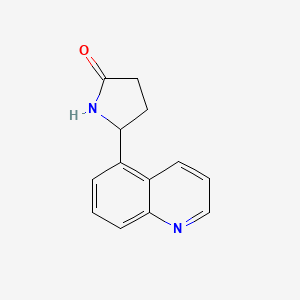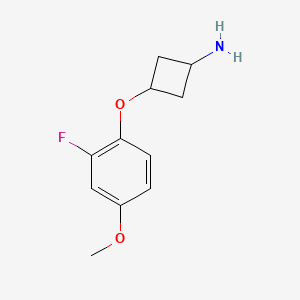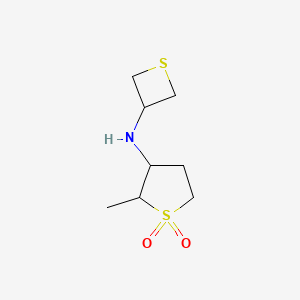
2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide is an organosulfur compound It features a tetrahydrothiophene ring, which is a five-membered saturated ring containing four methylene groups and a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrofuran with hydrogen sulfide in the presence of alumina as a catalyst . This vapor-phase reaction produces tetrahydrothiophene, which can then be further modified to introduce the thietan-3-ylamino group and the 1,1-dioxide functionality.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as distillation and crystallization to obtain the desired product.
化学反応の分析
Types of Reactions
2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydrothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfolane, a polar, odorless solvent .
科学的研究の応用
2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules.
Industry: It is used in the production of solvents and other industrial chemicals.
作用機序
The mechanism by which 2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur-containing ring can participate in various biochemical pathways, influencing processes like oxidation-reduction reactions and enzyme inhibition .
類似化合物との比較
Similar Compounds
Tetrahydrothiophene: A simpler analog with a similar ring structure but lacking the thietan-3-ylamino and 1,1-dioxide functionalities.
Sulfolane: A related compound with a sulfone group, used as a solvent.
Uniqueness
2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide is unique due to its combination of a tetrahydrothiophene ring, a thietan-3-ylamino group, and a 1,1-dioxide functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C8H15NO2S2 |
|---|---|
分子量 |
221.3 g/mol |
IUPAC名 |
2-methyl-1,1-dioxo-N-(thietan-3-yl)thiolan-3-amine |
InChI |
InChI=1S/C8H15NO2S2/c1-6-8(2-3-13(6,10)11)9-7-4-12-5-7/h6-9H,2-5H2,1H3 |
InChIキー |
FZNOYFGWAUAARR-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCS1(=O)=O)NC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,3aR,3a1R,4S,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B12962947.png)
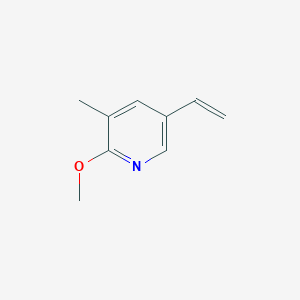
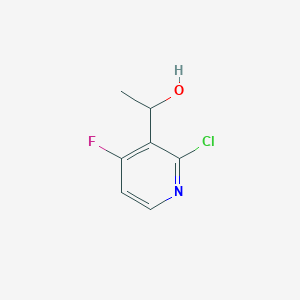
![(6AS,10R)-2-chloro-10-methyl-4-(1-(methylsulfonyl)cyclopropyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12962978.png)


